(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
This compound is a thiazolidinone-indole hybrid characterized by a conjugated system involving a 1,3-thiazol-2-yl substituent and an imino-oxo-thiazolidinone core fused to an indole scaffold. The (3E)-configuration of the exocyclic double bond may influence molecular rigidity and binding interactions compared to Z-isomers .
Properties
Molecular Formula |
C14H8N4O2S2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[4-hydroxy-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C14H8N4O2S2/c15-13-18(14-16-5-6-21-14)12(20)10(22-13)9-7-3-1-2-4-8(7)17-11(9)19/h1-6,15,20H |
InChI Key |
MRWMXRMPXWGVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=N)S3)C4=NC=CS4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with an appropriate indole derivative under acidic conditions, followed by cyclization and oxidation steps to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality. Advanced purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and chemical properties.
Scientific Research Applications
(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to derivatives with modifications in the thiazolidinone ring, indole substitutions, and stereochemistry. Key examples include:
Key Observations :
- Substituent Effects : The thiazol-2-yl group in the target compound may enhance π-π stacking compared to cyclohexyl (steric bulk, ) or methoxyphenyl (electron-donating, ).
- Functional Groups : Thioxo (C=S) in analogues (e.g., ) increases electrophilicity versus oxo (C=O) in the target compound, altering reactivity .
Physicochemical Properties
- Melting Points: Thiazolidinone derivatives with nitro groups (e.g., 148–150°C ) exhibit higher melting points than non-polar analogues, likely due to increased crystallinity from dipole interactions.
- Solubility : Methoxy groups (e.g., ) may improve aqueous solubility compared to the target compound’s hydrophobic thiazole ring.
Biological Activity
(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiazolidinone ring with an indole moiety, positioning it as a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it is characterized by the following structural elements:
- Thiazolidinone ring : This five-membered ring contains sulfur and nitrogen atoms, contributing to the compound's biological activity.
- Indole moiety : The presence of the indole structure is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to (3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial strains and fungi. For instance, a related thiazolidinone compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The thiazole moiety is often associated with cytotoxic effects against cancer cell lines. For example, compounds featuring similar structural motifs have shown IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, including human glioblastoma and melanoma cells . The mechanism often involves the induction of apoptosis and disruption of cellular proliferation pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, (3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one may exhibit anti-inflammatory properties. Compounds with similar thiazolidinone structures have been reported to inhibit pro-inflammatory cytokines and modulate immune responses .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction by binding to their active sites.
- Receptor Interaction : It can also act as a ligand for various receptors, influencing cellular responses related to growth and apoptosis.
Study on Antimicrobial Properties
A study conducted by researchers evaluated the antimicrobial effects of thiazolidinone derivatives against clinical isolates. The results indicated that certain derivatives showed promising activity against resistant strains of bacteria. The study highlighted the potential for developing new antibiotics based on these compounds .
Evaluation of Anticancer Activity
In a separate investigation focusing on cytotoxicity, several thiazolidinone analogs were synthesized and tested against human cancer cell lines. The results showed that modifications in the thiazole ring significantly enhanced anticancer activity, suggesting structure–activity relationships (SAR) that could guide future drug design .
Q & A
Q. What synthetic strategies are effective for producing (3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via condensation reactions involving indole derivatives and thiazolidinone precursors. For example:
- Method A : Refluxing 3-acetylindole with phenylhydrazine and p-toluenesulfonamide in ethanol for 8 hours yields thiazolidinone intermediates, which are further functionalized .
- Method B : Using thiourea derivatives with chloroacetic acid in glacial acetic acid under reflux (3–5 hours) improves yields (73–85%) by reducing reaction time and optimizing solvent polarity .
Optimization Tips :
Q. Which spectroscopic techniques are critical for structural confirmation, and how are spectral contradictions resolved?
Methodological Answer:
- FT-IR : Confirm the presence of C=O (1650–1750 cm⁻¹) and C=N (1550–1650 cm⁻¹) stretches .
- NMR : Use ¹H and ¹³C NMR to verify indole NH (~10–11 ppm), thiazole protons (6.5–8.5 ppm), and carbonyl carbons (170–180 ppm). Discrepancies in peak splitting (e.g., unexpected doublets) may arise from tautomerism or solvent effects; resolve via 2D NMR (COSY, HSQC) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism) by determining dihedral angles (e.g., 56.75° between indole and thiazolidinone moieties) using SHELXL software .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic regions. For example, the thiazole sulfur and indole NH are potential hydrogen-bond donors .
- Molecular Docking : Use AutoDock Vina to model binding affinities with enzymes (e.g., antimicrobial targets). Optimize force fields to account for tautomeric forms of the thiazolidinone ring .
Q. What strategies address contradictions in biological activity data across derivatives?
Methodological Answer:
- SAR Analysis : Systematically modify substituents (e.g., methoxy vs. chloro groups on the indole ring) and correlate with activity trends. For example, electron-withdrawing groups on the aryl ring enhance antimicrobial potency by increasing electrophilicity .
- Crystallographic Data : Compare bioactive conformations (e.g., racemic vs. enantiopure forms) to explain discrepancies in IC₅₀ values .
Q. How are reaction intermediates characterized, and what mechanistic insights do they provide?
Methodological Answer:
- In Situ Monitoring : Use LC-MS to detect intermediates (e.g., enolate species during aldol condensation). For example, Zimmerman–Traxler transition states explain stereochemical outcomes in indole-thiazolidinone syntheses .
- Isolation Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates like Schiff bases, confirmed via HRMS and IR .
Q. How do solvent and catalyst choices influence regioselectivity in multi-step syntheses?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring cyclization over dimerization. For instance, acetic acid enhances protonation of imino groups, directing regioselective thiazole ring closure .
- Catalytic Optimization : Sodium acetate acts as a mild base in aldol condensations, minimizing side reactions compared to stronger bases like KOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
